molecular formula C12H17BrN2O3 B12331037 Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B12331037
M. Wt: 317.18 g/mol
InChI Key: XUNLOSRFFLWQCG-UHFFFAOYSA-N
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Description

The compound Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a tert-butyl carbamate derivative featuring a substituted pyridine ring. Its structure includes a 5-bromo substituent on a partially saturated pyridine moiety (1,2-dihydro-1-methyl-2-oxo-4-pyridinyl), which is linked to a methylene carbamate group. This compound is likely a synthetic intermediate in pharmaceutical or agrochemical research, given the prevalence of tert-butyl carbamates as protecting groups in organic synthesis .

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-1-methyl-2-oxopyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)14-6-8-5-10(16)15(4)7-9(8)13/h5,7H,6H2,1-4H3,(H,14,17)

InChI Key

XUNLOSRFFLWQCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=O)N(C=C1Br)C

Origin of Product

United States

Preparation Methods

Step 1: Boc Protection

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), pyridine, 2-amino-5-bromopyridine derivative.
  • Conditions : Room temperature, 16–22 hours.
  • Procedure :
    • Suspend the amine substrate (e.g., 2-amino-5-bromothiazole or pyridine derivative) in pyridine.
    • Add Boc₂O slowly, stirring overnight.
    • Extract with ethyl acetate, wash with aqueous HCl, and purify via silica gel chromatography.
  • Yield : 40–63%.

Step 2: Bromination

  • Reagents : N-bromosuccinimide (NBS), dichloromethane (DCM), triethylamine.
  • Conditions : Room temperature, 1–16 hours.
  • Procedure :
    • Dissolve the Boc-protected intermediate in DCM.
    • Add NBS and triethylamine, stir under N₂ atmosphere.
    • Quench with aqueous NaHCO₃, extract with ethyl acetate, and dry.
Parameter Value Source
Boc Protection Yield 40–63%
Bromination Yield Not explicitly reported
Purification Silica gel chromatography

Method 2: Palladium-Catalyzed Carbonylation

Key Steps

  • Carbonylation of a haloaniline precursor using CO and water.
  • Formation of the carbamate ester via reaction with methyl or ethyl chloroformate.

Conditions

  • Catalyst : PdCl₂(PPh₃)₂ (0.1–0.5 mol%).
  • Base : K₂CO₃ (1–2 mol equivalents).
  • Temperature : 80–115°C, pressure: 2–15 bar.

Advantages

  • Efficiency : Avoids acetyl group protection/deprotection steps.
  • Yield : Up to 15–31% for related intermediates.
Parameter Value Source
Catalyst Loading 0.1–0.5 mol% Pd
Base K₂CO₃ (1–2 eq)
Reaction Pressure 8–15 bar

Method 3: Coupling with Brominated Pyridine Derivatives

Step 1: Bromination of Pyridine Core

  • Reagents : Br₂ (electrophilic substitution) or NBS.
  • Conditions : 0–15°C, THF or DCM.

Step 2: Formation of Carbamate Ester

  • Reagents : tert-Butyl chloroformate, DMAP, pyridine.
  • Conditions : 0°C to room temperature, 1–2 hours.
Parameter Value Source
Bromination Agent Br₂ or NBS
Carbamate Formation 0–25°C, 1–2 hours

Method 4: Suzuki-Miyaura Coupling

Key Steps

  • Cross-coupling of a brominated pyridine with a boronic acid.
  • Post-coupling functionalization to introduce the carbamate group.

Conditions

  • Catalyst : Pd(PPh₃)₄, K₂CO₃.
  • Solvent : Dioxane/water (2.5:1).
  • Temperature : 80°C, 8–16 hours.
Parameter Value Source
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent System Dioxane/water
Reaction Time 8–16 hours

Purification and Characterization

  • Column Chromatography : Silica gel, ethyl acetate/hexane gradients.
  • NMR Spectroscopy : Confirm δ 1.60 (s, 9H, tert-butyl), δ 7.27 (s, pyridine proton).
  • Mass Spectrometry : M+H⁺ at 225.12.

Critical Challenges and Optimizations

  • Bromine Positioning : Electrophilic substitution requires precise control to avoid over-bromination.
  • Catalyst Efficiency : Lower palladium loadings (0.1–0.5 mol%) improve cost-effectiveness.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.

Comparative Analysis of Methods

Method Yield Range Key Reagents Advantages
Boc Protection & Bromination 40–63% Boc₂O, NBS High functional group tolerance
Palladium-Catalyzed Carbonylation 15–31% PdCl₂(PPh₃)₂, CO Shorter synthetic route
Suzuki Coupling 68% (reported for intermediates) Pd(PPh₃)₄, boronic acids Scalable for aryl substitution

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are obtained .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyridine ring is believed to play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Heterocycles
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester C₁₃H₁₇BrNO₂S 339.24 Brominated thiophene, cyclopropane 1379466-13-3
Carbamic acid, N-[(1S)-2-(4-bromo-2-fluorophenyl)-1-cyanoethyl]-, 1,1-dimethylethyl ester C₁₄H₁₆BrFN₂O₂ 343.19 Bromo-fluorophenyl, cyano group 1628471-89-5
Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester C₁₀H₁₀BrClN₅O₂ 363.58 Bromo-chloro triazolopyrazine Not provided

Key Observations :

  • The target compound shares brominated heterocycles with the above analogues but differs in core ring systems (pyridine vs. thiophene or triazolopyrazine). Bromine’s electron-withdrawing effects may enhance electrophilic substitution or stabilize intermediates in cross-coupling reactions .
Pyridine-Based Carbamates
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
Carbamic acid, (2-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester C₁₁H₁₄N₃O₂ 219.25 Cyano-pyridine 262295-94-3
Carbamic acid, [2-[[5-(2-fluorobenzoyl)-4-pyridazinyl]amino]-2-oxoethyl]-, 1,1-dimethylethyl ester C₁₈H₁₉FN₄O₄ 398.37 Fluorobenzoyl-pyridazine, ketone 117177-70-5

Key Observations :

  • The target compound and both feature pyridine rings but differ in substituents (bromo vs. cyano). Cyano groups increase electrophilicity, whereas bromine may direct regioselectivity in further reactions.
  • The pyridazine derivative includes a fluorobenzoyl group, which adds aromatic bulk and could influence binding affinity in bioactive molecules.
Functional Group Variations
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
Carbamic acid, N-[(1S)-1-cyano-2-phenylethyl]-, phenylmethyl ester C₁₈H₁₈N₂O₂ 294.35 Benzyl ester, cyano-phenylethyl 99281-90-0
Carbamic acid, N-[(1S)-3-methyl-1-[[(2S)-2-methyl-2-oxiranyl]carbonyl]butyl]-, 1,1-dimethylethyl ester C₁₅H₂₅NO₅ 299.37 Epoxide, branched alkyl 247068-83-3

Key Observations :

  • The benzyl ester in offers different deprotection kinetics compared to the tert-butyl group in the target compound. Tert-butyl carbamates are typically cleaved under strong acidic conditions (e.g., HCl in dioxane), whereas benzyl esters require hydrogenolysis .
  • The epoxide-containing analogue introduces reactivity for nucleophilic ring-opening, absent in the target compound.

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The compound Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester is a notable example, with potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C14H18BrN3O3
  • Molecular Weight : 354.21 g/mol

The compound features a pyridine ring substituted with a bromine atom and an ester functional group, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in anticancer and antimicrobial contexts.

Anticancer Activity

Studies have shown that derivatives of pyridine compounds can exert significant cytotoxic effects on cancer cell lines. For instance, a recent study characterized several pyridine derivatives, revealing that certain substitutions enhance anticancer activity against A549 lung adenocarcinoma cells.

  • Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells. Compounds with specific structural features demonstrated enhanced activity by reducing cell viability significantly compared to controls.
CompoundCell LineViability (%)Comments
Carbamic acid derivativeA54961Significant reduction in cell viability
Control (Cisplatin)A54978Standard treatment for comparison

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial efficacy against multidrug-resistant strains of bacteria. The results indicated that certain derivatives could inhibit the growth of resistant strains of Staphylococcus aureus.

  • Testing Methodology : Antimicrobial activity was assessed using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Low

Case Studies

Several case studies have highlighted the effectiveness of carbamic acid derivatives in clinical settings:

  • Case Study on Lung Cancer Treatment : A clinical trial involving pyridine derivatives demonstrated improved outcomes in patients with advanced lung cancer when combined with traditional therapies.
  • Antimicrobial Resistance : A study focused on the use of these compounds against resistant bacterial strains showed promising results, suggesting a potential new avenue for treating infections caused by multidrug-resistant pathogens.

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